6-(Aminomethyl)-4-nitropyridin-2-amine
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Overview
Description
6-(Aminomethyl)-4-nitropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of formaldehyde and a primary or secondary amine in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 6-(Aminomethyl)-4-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Aminomethyl)-4-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitropyridine: Lacks the aminomethyl group, limiting its ability to form hydrogen bonds and electrostatic interactions.
6-(Aminomethyl)pyridine: Similar structure but without the nitro group, affecting its chemical reactivity and biological activity .
Uniqueness
6-(Aminomethyl)-4-nitropyridin-2-amine is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H8N4O2 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-(aminomethyl)-4-nitropyridin-2-amine |
InChI |
InChI=1S/C6H8N4O2/c7-3-4-1-5(10(11)12)2-6(8)9-4/h1-2H,3,7H2,(H2,8,9) |
InChI Key |
VIRVQSXJIMYZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)N)[N+](=O)[O-] |
Origin of Product |
United States |
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